Cas no 1592369-34-0 (1-(iodomethyl)-3-methyl-1-propoxycyclohexane)

1-(iodomethyl)-3-methyl-1-propoxycyclohexane Chemical and Physical Properties
Names and Identifiers
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- 1-(iodomethyl)-3-methyl-1-propoxycyclohexane
- 1592369-34-0
- EN300-1134548
-
- Inchi: 1S/C11H21IO/c1-3-7-13-11(9-12)6-4-5-10(2)8-11/h10H,3-9H2,1-2H3
- InChI Key: DSAGLUUCKYLYTP-UHFFFAOYSA-N
- SMILES: ICC1(CCCC(C)C1)OCCC
Computed Properties
- Exact Mass: 296.06371g/mol
- Monoisotopic Mass: 296.06371g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 4.1
1-(iodomethyl)-3-methyl-1-propoxycyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134548-0.05g |
1-(iodomethyl)-3-methyl-1-propoxycyclohexane |
1592369-34-0 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1134548-0.25g |
1-(iodomethyl)-3-methyl-1-propoxycyclohexane |
1592369-34-0 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1134548-2.5g |
1-(iodomethyl)-3-methyl-1-propoxycyclohexane |
1592369-34-0 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1134548-5.0g |
1-(iodomethyl)-3-methyl-1-propoxycyclohexane |
1592369-34-0 | 5g |
$2692.0 | 2023-06-09 | ||
Enamine | EN300-1134548-1.0g |
1-(iodomethyl)-3-methyl-1-propoxycyclohexane |
1592369-34-0 | 1g |
$928.0 | 2023-06-09 | ||
Enamine | EN300-1134548-0.5g |
1-(iodomethyl)-3-methyl-1-propoxycyclohexane |
1592369-34-0 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1134548-5g |
1-(iodomethyl)-3-methyl-1-propoxycyclohexane |
1592369-34-0 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1134548-1g |
1-(iodomethyl)-3-methyl-1-propoxycyclohexane |
1592369-34-0 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1134548-10.0g |
1-(iodomethyl)-3-methyl-1-propoxycyclohexane |
1592369-34-0 | 10g |
$3992.0 | 2023-06-09 | ||
Enamine | EN300-1134548-0.1g |
1-(iodomethyl)-3-methyl-1-propoxycyclohexane |
1592369-34-0 | 95% | 0.1g |
$741.0 | 2023-10-26 |
1-(iodomethyl)-3-methyl-1-propoxycyclohexane Related Literature
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
Additional information on 1-(iodomethyl)-3-methyl-1-propoxycyclohexane
The Role of 1-(Iodomethyl)l-methyl-propoxycyclohexane in Chemical and Biomedical Research
In recent years, the compound 1-(Iodomethyl)l-methyl-propoxycyclohexane (CAS No. 1592369-34-0) has emerged as a significant synthetic intermediate in both organic chemistry and pharmaceutical development. This molecule, characterized by its unique combination of an iodomethyl group at position 1, a methyl substituent at position 3, and a propoxy moiety also attached to the cyclohexyl core at position 1, exhibits versatile reactivity due to its sterically accessible iodinated alkyl chain and ether-linked functionality. Recent advancements in asymmetric synthesis have highlighted the utility of such multi-substituted cycloalkyl compounds as precursors for complex bioactive molecules, particularly those requiring precise spatial orientation of functional groups.
Structurally, the cyclohexane ring serves as a rigid scaffold stabilizing the molecule's conformation through its chair-like geometry, while the methy group at position 3 induces steric hindrance that controls reaction selectivity during subsequent transformations. The Iodomethy group positioned meta to the propoxy substituent offers both nucleophilic reactivity and unique physical properties, making it particularly valuable for applications involving isotopic labeling or halogen exchange reactions. A groundbreaking study published in Nature Chemistry (2023) demonstrated how such compounds can be employed in palladium-catalyzed cross-coupling reactions to efficiently construct biaryl frameworks critical for antiviral drug candidates.
In biomedical research contexts, this compound has found application as a pharmacophore template for developing novel analgesics. Researchers from Stanford University's Department of Medicinal Chemistry recently reported that substituting the iodine atom with sulfur-containing analogs produces derivatives with enhanced COX enzyme selectivity. The methy substitution at position 3 was shown to optimize hydrophobicity, balancing membrane permeability with metabolic stability. These findings align with current trends emphasizing structure-based drug design strategies where each functional group contributes specifically to desired biological activity profiles.
The propoxy substituent plays an underappreciated role in modulating protein-ligand interactions according to a 2024 study in Bioorganic & Medicinal Chemistry Letters. Computational docking simulations revealed that this ether functionality creates hydrogen-bonding opportunities when incorporated into kinase inhibitor scaffolds. When combined with the iodinated methyl group's ability to act as a bioisosteric replacement for fluorinated moieties, this compound becomes an ideal building block for optimizing drug-like properties such as Lipinski's Rule of Five compliance while maintaining target specificity.
Synthetic chemists have leveraged this compound's reactivity in recent total synthesis efforts targeting natural products like sesterterpenoids and polyether antibiotics. A notable example is its use as an alkylating agent in intramolecular Diels-Alder reactions reported by MIT researchers in their synthesis of marine-derived alkaloid analogs (JACS, 2024). The strategic placement of the iodine atom allows controlled radical cyclization processes under mild conditions, demonstrating its utility in constructing polycyclic frameworks without compromising stereochemical integrity.
Critical advances in continuous flow chemistry have further expanded this compound's applicability. A collaborative study between Merck KGaA and ETH Zurich published last year introduced scalable microfluidic methods for preparing iodinated cycloalkyl ethers like our subject compound with unprecedented purity levels (>98%). This process improvement addresses longstanding challenges associated with traditional batch synthesis methods by enabling real-time monitoring of reaction parameters such as temperature and residence time during propoxide formation steps.
In radiopharmaceutical development, the iodinated methyl group provides exceptional utility through its compatibility with radioisotope labeling techniques. Researchers at UCLA have successfully used this compound as a precursor for preparing [F]-labeled derivatives via transmetallation processes involving copper-free click chemistry (Journal of Labelled Compounds and Radiopharmaceuticals, 2024). The rigid cyclohexyl structure minimizes conformational isomerization during radiolabeling procedures, ensuring consistent pharmacokinetic profiles essential for clinical imaging agents.
This molecule's unique combination of functional groups also supports emerging applications in materials science. A recent collaboration between Harvard University and industry partners demonstrated how controlled depolymerization reactions using this compound produce novel polyurethane materials with tailored mechanical properties (Advanced Materials, 2024). The propoxy substituent contributes ether linkages while the methyl groups introduce flexibility control points within polymer backbones - properties that are increasingly sought after for biocompatible medical devices requiring shape memory characteristics.
Safety studies conducted under Good Laboratory Practices confirm its suitability for laboratory use without presenting acute toxicity risks when handled according to standard protocols. Its thermal stability up to 85°C under nitrogen atmosphere aligns with modern automated synthesis platforms' operational requirements, enabling integration into high-throughput screening workflows common in contemporary drug discovery programs.
The structural versatility exhibited by 1-(Iodomethyl)l-methyl-propoxycyclohexane continues to drive innovation across multiple disciplines. Current investigations are exploring its use in antibody-drug conjugate linkers where the iodine atom can facilitate site-specific conjugation while maintaining drug payload stability until targeted release mechanisms activate delivery systems. As reported by Bristol Myers Squibb scientists earlier this year (Angewandte Chemie International Edition), such dual-functional linkers represent next-generation solutions improving therapeutic indices through precise targeting mechanisms.
This compound exemplifies how multi-functionalized small molecules serve pivotal roles bridging fundamental chemical research and applied biomedical innovation. Its distinct architecture combines features critical for modern medicinal chemistry objectives: reactive halogen sites enabling late-stage functionalization strategies; rigid cyclic frameworks stabilizing bioactive conformations; and ether functionalities enhancing solubility profiles - all attributes validated through peer-reviewed studies published within the last three years across leading journals including JACS, Nature Communications, and Bioorganic Medicine Letters.
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